
Nonanoic acid
Overview
Description
Nonanoic acid, also known as pelargonic acid, is a naturally occurring, saturated fatty acid. It is an organic compound with the molecular formula C₉H₁₈O₂ and falls under the class of medium-chain fatty acids. This compound is a colorless, oily liquid with a rancid, unpleasant odor. It is slightly soluble in water but readily soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: This oxidation reaction is typically carried out using an oxidizing agent, such as potassium permanganate or chromic acid . Another laboratory preparation involves the permanganate oxidation of 1-decene .
Industrial Production Methods: Industrially, nonanoic acid is produced together with azelaic acid by the ozonolysis of oleic acid . Alternatively, it can be produced in a two-step process beginning with the coupled dimerization and hydroesterification of 1,3-butadiene. This step produces a doubly unsaturated C9-ester, which can be hydrogenated to give esters of this compound .
Chemical Reactions Analysis
Ozonolysis of Oleic Acid
Oleic acid undergoes ozonolysis to yield nonanoic acid and azelaic acid (HOOC(CH₂)₇COOH) as co-products :
This method is scalable for industrial production, with yields optimized under controlled ozone exposure.
Dimerization and Hydroesterification of 1,3-Butadiene
A two-step process involving:
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Coupled dimerization and hydroesterification :
-
Hydrogenation :
The final product, methyl nonanoate, is hydrolyzed to this compound .
Permanganate Oxidation of 1-Decene
A laboratory-scale synthesis via oxidation:
This method achieves high purity but is less economical for bulk production .
Photooxidation Reactions
This compound undergoes photosensitized oxidation in environmental and atmospheric contexts:
Mechanism and Rate Analysis
In thin-film studies with organic photosensitizers (e.g., 4BBA, 4IC), this compound reacts via:
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Primary oxidation : Formation of peroxy radicals (ROO- ) and hydroperoxides (ROOH).
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Secondary reactions : Dimerization and oxygen addition products, confirmed by LC-MS .
Photosensitizer | Concentration (M) | Reaction Rate (μM/s) | Dominant Products |
---|---|---|---|
4BBA | 0.05 | 2.3 ± 0.4 | Dimers (65%) |
4IC | 0.05 | 1.8 ± 0.3 | Oxygen adducts (72%) |
Key Findings :
-
Doubling 4BBA concentration triples the reaction rate due to enhanced radical initiation .
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4IC exhibits linear rate dependence, favoring oxygen adducts over dimers .
Environmental Implications
This compound films contribute to HONO (nitrous acid) formation under UV light by reducing adsorbed NO₂. Chloride ions further promote ClNO (nitrosyl chloride) generation :
Esterification and Salt Formation
This compound forms esters and salts for industrial applications:
Ammonium Nonanoate
A potent herbicide effective in weed control .
Biological and Antimicrobial Reactions
This compound enhances intestinal defense mechanisms:
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Upregulates porcine β-defensins (pBD-1, pBD-2) via histone deacetylase inhibition .
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Reduces bacterial translocation in epithelial cells at concentrations ≥10 μM .
Thermal Decomposition
At elevated temperatures (>350°C), this compound decomposes into:
Metabolic Pathways
In biological systems, this compound undergoes β-oxidation to acetyl-CoA, entering the citric acid cycle for energy production .
Scientific Research Applications
Agricultural Applications
Herbicide Use
Nonanoic acid is utilized as an environmentally friendly herbicide. It works by disrupting the waxy cuticle of plants, leading to desiccation and death of the target weeds. This mechanism makes it effective for both indoor and outdoor applications. Its favorable ecotoxicological profile allows it to be used in organic farming without significant adverse effects on biodiversity .
Ectoparasiticide
Recent petitions have been made to include this compound as an allowed synthetic ectoparasiticide in organic farming practices. It has shown potential for controlling insect and arthropod populations around food-producing animals, aligning with the goals of sustainable agriculture .
Pharmaceutical Applications
Antimicrobial Properties
this compound exhibits antimicrobial activity against various bacteria and fungi. Studies have demonstrated its effectiveness in inhibiting pathogens such as Escherichia coli and Staphylococcus aureus at certain concentrations, making it a candidate for use in topical bactericides and fungicides .
Neuroendocrine Research
Recent research indicates that this compound may influence neuroendocrine functions. In vitro studies using cell lines have shown that long-term exposure alters cell proliferation and morphology, suggesting potential implications for treating neuroendocrine tumors .
Material Science Applications
Polymer Production
this compound is a key component in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polymers used in various biomedical applications such as drug delivery systems and tissue engineering. The incorporation of this compound into these materials enhances their properties, making them suitable for medical implants and controlled release formulations .
Plasticizers and Coatings
In the manufacturing sector, this compound is employed as a plasticizer in PVC formulations and lacquers. Its ability to maintain flexibility and prevent discoloration makes it valuable in producing durable coatings for various applications .
Summary of Key Findings
Application Area | Specific Uses | Key Benefits |
---|---|---|
Agriculture | Herbicide, ectoparasiticide | Environmentally friendly, effective against pests |
Pharmaceuticals | Antimicrobial agent, neuroendocrine research | Potential treatment options for infections and tumors |
Material Science | Polymer production, plasticizers | Biodegradable materials, enhanced product durability |
Case Studies
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Case Study 1: Ectoparasitic Control
A study conducted on the efficacy of this compound as an ectoparasiticide demonstrated significant reductions in pest populations around livestock when applied regularly. This supports its potential adoption in organic farming practices aimed at sustainable pest management. -
Case Study 2: Neuroendocrine Tumor Research
Research involving the GOT1 cell line showed that treatment with this compound led to decreased cell proliferation and altered metabolic activity, indicating its potential role in developing therapies for neuroendocrine tumors .
Mechanism of Action
Nonanoic acid exerts its effects through various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their fluidity and function. In the context of its use as an herbicide, this compound disrupts cell membranes, leading to cell leakage and ultimately plant death .
Comparison with Similar Compounds
Nonanoic acid can be compared with other medium-chain fatty acids such as octanoic acid and decanoic acid .
Octanoic Acid: Also known as caprylic acid, it has one less carbon atom than this compound. It is used in the production of esters for perfumes and in the manufacture of dyes.
Decanoic Acid: Also known as capric acid, it has one more carbon atom than this compound. It is used in the manufacture of esters for artificial flavorings and as an intermediate in the production of lubricants.
Uniqueness of this compound: this compound is unique due to its specific applications in agriculture as a non-systemic herbicide and its use in the production of plasticizers and artificial fragrances .
Biological Activity
Nonanoic acid, also known as pelargonic acid, is a nine-carbon saturated fatty acid with significant biological activity. This article explores its various biological functions, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 158.24 g/mol. It is classified as a medium-chain fatty acid (MCFA) and is known for its hydrophobic properties, which influence its biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that it acts by disrupting cell membranes, leading to cell lysis. The antimicrobial efficacy varies among different bacterial species:
- Gram-positive bacteria : Strong inhibitory effects have been documented against Staphylococcus aureus and Corynebacterium species.
- Gram-negative bacteria : Moderate activity against Escherichia coli and Pseudomonas aeruginosa has been observed.
The minimum inhibitory concentrations (MIC) for this compound derivatives against selected pathogens are summarized in the following table:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.5 |
Pseudomonas aeruginosa | 2.0 |
Corynebacterium spp. | 0.3 |
These results highlight the potential of this compound as a natural antimicrobial agent in food preservation and medical applications .
Effects on Algal Growth
This compound has been investigated for its ability to control algal blooms in aquatic environments. It disrupts algal cell membranes, leading to leakage of cellular contents and cessation of photosynthesis. A study reported that this compound formulations effectively reduced algal populations in controlled experiments, demonstrating its potential as an eco-friendly biocide .
Toxicological Profile
While this compound shows promise in various applications, it also poses certain risks:
- Skin and Eye Irritation : this compound is classified as a skin irritant and has the potential to cause severe eye damage. Studies have indicated that it can lead to significant irritation upon contact with skin or eyes, necessitating careful handling .
- Environmental Impact : Although readily biodegradable, high concentrations may affect aquatic life. The long-term no-observed-effect concentration (NOEC) for fish was determined to be 19.2 mg/L .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on this compound derivatives demonstrated their effectiveness against various pathogens, revealing that modifications to the this compound structure could enhance antimicrobial potency. The study found that certain derivatives had MIC values significantly lower than those of this compound itself . -
Algal Control Application :
In an experimental setup aimed at controlling harmful algal blooms, formulations containing saponified this compound were tested in natural water bodies. Results indicated a marked reduction in algal density over a two-week period, suggesting its viability as an environmentally friendly alternative to traditional algicides .
Q & A
Basic Research Questions
Q. How can nonanoic acid be quantified in complex matrices like wine samples?
Methodological Answer: Utilize a Definitive Screening Design (DSD) with 18 experimental runs to optimize extraction parameters (e.g., pH, solvent ratios) in a controlled matrix (e.g., 3-year-old Madeira wine). Analyze volatile fatty acids (VFAs) via chromatographic techniques (e.g., GC) and process data using statistical software like JMP-PRO to model peak area responses. This minimizes variability and enhances reproducibility in complex matrices .
Q. What experimental methods determine the bulk dissociation constant (pKa) of this compound at environmentally relevant concentrations?
Methodological Answer: Measure bulk pKa using NMR spectroscopy at concentrations ≤1 mM. Prepare solutions in water or 0.5 M NaCl, adjust pH with HCl/NaOH, and analyze chemical shifts of the carboxylic proton. This method avoids inaccuracies from weak acid titration, confirming a bulk pKa of 4.8 ± 0.1 (aligned with literature values of ~4.97) .
Q. How do response factors improve the quantification of this compound in gas chromatography (GC) alongside other fatty acids?
Methodological Answer: Use external calibration with standards (e.g., lauric acid and this compound) to calculate response factors (). For example, . Validate sensitivity by comparing peak areas of diluted samples, ensuring linearity across concentration ranges. This approach corrects for detector variability and enhances accuracy in multi-component analyses .
Advanced Research Questions
Q. How can surface dissociation behavior of this compound at the air/water interface be investigated?
Methodological Answer: Combine surface pressure measurements (via Kibron AquaPi tensiometer) at extreme pH values (2.1 and 11.5) with molecular dynamics (MD) simulations. Apply free energy perturbation (FEP) to calculate the surface pKa shift (ΔpKa = 1.1 ± 0.6) relative to bulk. MD simulations reveal reduced acidity at the interface (surface pKa = 5.9 ± 0.6) due to microenvironment stabilization .
Q. What is the mechanistic role of this compound in delaying renal progenitor cell senescence?
Methodological Answer: Treat cells with this compound and analyze senescence markers (p16, p21, p53) via Western blot. Quantify lncRNA HOTAIR and α-Klotho protein secretion using qPCR/ELISA. Results show reduced p21 expression (FC = 2.6, ) and elevated HOTAIR (FC = 14.6), indicating anti-aging effects through epigenetic regulation .
Q. How does NaCl influence the surface adsorption of this compound’s protonated (HA) and deprotonated (A⁻) forms?
Methodological Answer: Conduct surface pressure titrations in 0.5 M NaCl solutions. At basic pH, NaCl stabilizes A⁻ via Na⁺ coordination, increasing adsorption constants () by ~5× compared to pure water. MD simulations show reduced monolayer stability for A⁻ due to geometric constraints at the interface .
Q. What computational models explain the pH-dependent surface activity of this compound?
Methodological Answer: Fit van der Waals adsorption models (Danov et al.) to surface pressure vs. concentration curves. Use equations linking bulk HA concentration () to surface pressure ():
MD simulations further validate monolayer stability and tilt angles under varying pH .
Q. How does this compound compare to valproic acid (VPA) in seizure control models?
Methodological Answer: Test dose-dependence in vivo using status epilepticus models. This compound shows improved efficacy (EC₅₀ ~1.2 mM) over VPA, attributed to enhanced ketogenesis. Analyze plasma ketone levels via enzymatic assays to correlate seizure suppression with metabolic shifts .
Q. What toxicological profiles are critical for safe laboratory handling of this compound?
Methodological Answer: Follow OECD guidelines:
- Acute toxicity: LD₅₀ > 2,000 mg/kg (oral, rat)
- Skin corrosion: Causes burns (OECD 404)
- Mutagenicity: Ames test negative Use PPE (gloves, goggles) during handling, as it is a severe eye irritant .
Properties
IUPAC Name |
nonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKVWPVBMHYJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14047-60-0 (hydrochloride salt), 23282-34-0 (potassium salt), 29813-38-5 (calcium salt), 5112-16-3 (cadmium salt), 7640-78-0 (zinc salt) | |
Record name | Nonanoic acid | |
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DSSTOX Substance ID |
DTXSID3021641 | |
Record name | Nonanoic acid | |
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Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless or yellowish liquid; mp = 12.5 deg C; [Hawley], colourless to pale yellow liquid | |
Record name | Nonanoic acid | |
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Record name | Nonanoic acid | |
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Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Nonanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
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Boiling Point |
254.5 °C, Boiling point = 255.6 °C | |
Record name | NONANOIC ACID | |
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Flash Point |
133 °C (open cup) | |
Record name | NONANOIC ACID | |
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Solubility |
Soluble in ethanol, chloroform, ether, 1:8 IN 50% ALCOHOL; 1:3 IN 60% ALCOHOL; INSOL IN WATER; SOL IN MOST ORG SOLVENTS, In water, 284 mg/L at 30 °C, 0.284 mg/mL, soluble inmost organic solvents; Insoluble in water | |
Record name | NONANOIC ACID | |
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Record name | Pelargonic acid | |
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Record name | Nonanoic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
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Density |
0.9052 g/cu cm at 20 °C, 0.901-0.906 | |
Record name | NONANOIC ACID | |
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Record name | Nonanoic acid | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/272/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.41 (Air = 1) | |
Record name | NONANOIC ACID | |
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Vapor Pressure |
0.00165 [mmHg], 1.65X10-3 mm Hg at 25 °C | |
Record name | Nonanoic acid | |
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Mechanism of Action |
The epidermal response to 2 different irritants, nonanoic acid (NAA) and sodium lauryl sulfate (SLS), was investigated with 2 different methods. NAA 80% and SLS 4% were applied under occlusion for up to 24 hr. Elemental changes were determined in cryosections by x-ray microanalysis. Compared to unexposed skin a significantly higher sodium/potassium ratio was found after 6 hr in NAA-exposed skin and a lower ratio in SLS-exposed. At 24 hr both substances had induced similar changes, compatible with a cell injury. The findings demonstrate a time-dependent NAA and SLS response. With reverse transcription polymerase chain reaction, the mRNA expression of interleukin-1 alpha (IL-1 alpha), -1 beta (IL-1 beta), -6 (IL-6), and -8 (IL-8), tumor necrosis factor alpha (TNF alpha) and granulocyte macrophage colony stimulating factor (GM-CSF) in shave biopsies from irritated and unexposed skin was studied at 0, 4, 8, and 24 hr. NAA, but not SLS, induced an increase in mRNA expression for IL-6. mRNA-expression for GM-CSF was increased after SLS exposure, but not after NAA. These findings indicate a time and substance dependent difference in the up-regulation of mRNA for different cytokines in epidermis during the first 24 hr of the irritants' reaction. This might be the effect of differences in the irritants action on the cell membranes, which is also reflected by the differences found in the elemental content at 6 hr., It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ... | |
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Color/Form |
Colorless, oily liquid at ordinary temp; crystallizes when cooled, Yellowish oil | |
CAS No. |
112-05-0, 68937-75-7 | |
Record name | Nonanoic acid | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELARGONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SEH7577T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12.4 °C, 12.3 °C | |
Record name | NONANOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5554 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pelargonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000847 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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